Isopropyl pivalate
Overview
Description
Isopropyl pivalate is an organic compound with the molecular formula C8H16O2. It is also known as propan-2-yl 2,2-dimethylpropanoate. This compound is an ester formed from isopropyl alcohol and pivalic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl pivalate can be synthesized through the esterification of pivalic acid with isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of pivalyl fluoride with isopropyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl pivalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and isopropyl alcohol.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Pivalic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Oxidation: Corresponding carboxylic acid.
Scientific Research Applications
Isopropyl pivalate has several applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including alkane oxidation and stereochemical studies.
Polymer Chemistry: this compound is used in the synthesis of polymers, such as poly(vinyl pivalate), which have applications in creating advanced materials for biomedical applications.
Chemical Synthesis: It is employed in the synthesis and functionalization of various organic compounds, including the reductive cleavage of aryl alkyl ethers and aryl pivalates.
Mechanism of Action
The mechanism of action of isopropyl pivalate involves its interaction with specific molecular targets and pathways. In catalysis, it acts as a nucleophile or electrophile, facilitating various chemical transformations. In polymer chemistry, it participates in polymerization reactions, leading to the formation of high-molecular-weight polymers with unique properties.
Comparison with Similar Compounds
Isopropyl pivalate can be compared with other similar compounds, such as:
Ethyl pivalate: Similar ester formed from ethyl alcohol and pivalic acid.
Methyl pivalate: Ester formed from methyl alcohol and pivalic acid.
Butyl pivalate: Ester formed from butyl alcohol and pivalic acid.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties, making it suitable for various industrial and research applications. Its stability and resistance to hydrolysis make it a valuable compound in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
propan-2-yl 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKTHJAJBPRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199284 | |
Record name | Isopropyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-36-2 | |
Record name | Isopropyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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